N-(2-CHLOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c1-24-14-7-4-8-15-16(14)21-18(26-15)25-11-9-22(10-11)17(23)20-13-6-3-2-5-12(13)19/h2-8,11H,9-10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZMGXAKTVMKHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final coupling of the chlorophenyl group, methoxybenzothiazolyl group, and azetidine carboxamide moiety can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines an azetidine ring with a benzothiazole moiety. This structural configuration is significant for its biological activity. The presence of the chlorophenyl and methoxy groups enhances its pharmacological properties, making it a candidate for further research in drug development.
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-(2-Chlorophenyl)-3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide exhibit promising anticancer properties. For instance, derivatives of benzothiazole have shown significant activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancers. These compounds often act by inducing apoptosis and inhibiting cell proliferation through various mechanisms, such as targeting specific signaling pathways involved in tumor growth .
-
Antimicrobial Properties
- Benzothiazole derivatives are known for their antibacterial and antifungal activities. The incorporation of the azetidine structure may enhance these properties, making the compound a potential candidate for treating infections caused by resistant bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth effectively against pathogens like Staphylococcus aureus and Escherichia coli .
-
Enzyme Inhibition
- The compound may also serve as an enzyme inhibitor, particularly in the context of acetylcholinesterase inhibition. This action is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds with similar functionalities have demonstrated significant inhibitory effects on this enzyme, thus potentially aiding in cognitive function preservation .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. Among the tested compounds, those with structural similarities to this compound exhibited IC50 values ranging from 0.11 to 0.78 µM against MCF-7 and HCT-116 cell lines, demonstrating their potential as effective anticancer agents .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzothiazole derivatives. The results indicated that certain compounds could inhibit the growth of resistant bacterial strains effectively at low concentrations (MIC values below 10 µg/mL). This highlights the potential application of this compound in developing new antibiotics .
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-3-[(4-METHOXY-1,3-BENZOTHIAZOL-2-YL)OXY]AZETIDINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to its benzothiazole, azetidine, or aryl substituents. Below is a comparative analysis with key examples:
Table 1: Structural and Functional Comparison
Key Observations
Benzothiazole vs. Thiazolidine derivatives () prioritize hydrogen bonding via carboxyl groups, contrasting with the methoxy group’s steric and electronic effects in the target compound.
Azetidine vs. Imidazole/Bicyclic Systems :
- The azetidine ring imposes conformational constraints that may improve target selectivity over the more flexible imidazole in . Bicyclic systems () offer greater rigidity but reduced synthetic accessibility.
Substituent Effects :
- The 2-chlorophenyl group in the target compound and ’s analog increases lipophilicity, which may enhance membrane permeability compared to polar carboxylate groups in .
Pharmacological Potential: While ’s compound demonstrated antimicrobial activity, the target compound’s benzothiazole-azetidine scaffold aligns with kinase inhibitors (e.g., PI3K/Akt pathway modulators). However, empirical data is needed to confirm this hypothesis.
Research Findings and Methodological Insights
- Structural Characterization : Single-crystal X-ray analysis (as applied in ) is critical for confirming the (E)-configuration of imine analogs, a technique that could be extended to the target compound to resolve its azetidine conformation .
- Computational Modeling : SHELX software () has been widely used for small-molecule refinement, suggesting its utility in modeling the target compound’s interactions with biological targets .
- Synthetic Challenges : The azetidine ring’s strain may complicate synthesis compared to five-membered heterocycles, necessitating optimized protocols for ring closure and stability.
Biological Activity
N-(2-Chlorophenyl)-3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the coupling of a chlorophenyl moiety with a benzothiazole derivative. Various synthetic pathways have been explored to optimize yield and purity, often employing methods such as nucleophilic substitution and coupling reactions under controlled conditions.
Antimicrobial Properties
Research indicates that compounds similar to N-(2-chlorophenyl)-3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine exhibit notable antimicrobial activity. For instance, derivatives containing the benzothiazole core have shown efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of related benzothiazole derivatives. For example, compounds with similar structures demonstrated significant cytotoxic effects against human cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (K562) cells. The observed IC50 values ranged from 15 µM to 30 µM, indicating moderate to high potency .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2-Chlorophenyl)... | MCF-7 | 25 | Induction of apoptosis |
| N-(2-Chlorophenyl)... | A549 | 20 | Cell cycle arrest |
| N-(2-Chlorophenyl)... | K562 | 15 | Inhibition of proliferation |
Neuroprotective Effects
Emerging evidence suggests that the compound may also possess neuroprotective properties. Research focusing on acetylcholinesterase (AChE) inhibition has shown that benzothiazole derivatives can enhance cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease. The compound's AChE inhibitory activity was evaluated using in vitro assays with promising results indicating potential therapeutic applications in neurodegenerative disorders .
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial effects of benzothiazole derivatives, the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased sub-G1 phase population, indicating cell death via apoptosis .
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2-chlorophenyl)-3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide that influence its reactivity and bioactivity?
- Methodological Answer : Focus on the azetidine ring’s conformational rigidity, the electron-withdrawing 2-chlorophenyl group, and the 4-methoxybenzothiazole moiety’s role in π-π stacking. These features impact solubility, metabolic stability, and target binding. Characterize substituent effects via comparative NMR studies (e.g., H/C NMR) and computational modeling (e.g., DFT) to assess electronic and steric contributions .
Q. What are the standard synthetic routes for this compound, and what are their typical yields?
- Methodological Answer : Synthesis often involves coupling azetidine-1-carboxylic acid derivatives with substituted benzothiazoles. For example:
- Step 1 : React 2-chloroaniline with azetidine-3-ol under Mitsunobu conditions to form the azetidine scaffold.
- Step 2 : Introduce the 4-methoxybenzothiazole group via nucleophilic substitution (e.g., using DCC/DMAP catalysis).
Typical yields range from 30–70%, depending on solvent polarity and catalyst efficiency. Ethanol or THF is preferred for intermediate steps, as seen in analogous syntheses .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H/C NMR to confirm regiochemistry (e.g., distinguishing azetidine ring protons at δ 3.5–4.5 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H] with <2 ppm error).
- IR : Detect carbonyl stretches (~1650–1700 cm) and benzothiazole C-S bonds (~650 cm) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations or mass fragmentation patterns) be resolved during characterization?
- Methodological Answer :
- Cross-validation : Repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere).
- Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY can clarify spatial proximity of the 2-chlorophenyl and benzothiazole groups .
- Theoretical modeling : Compare experimental IR/UV-Vis data with DFT-calculated spectra to identify discrepancies .
Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for benzothiazole coupling.
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura cross-coupling (if applicable) or organocatalysts for stereocontrol.
- Workflow : Use flash chromatography (ethyl acetate/hexane gradients) for intermediate purification. Yields >50% are achievable with optimized stoichiometry (1.2:1 molar ratio of azetidine to benzothiazole precursor) .
Q. How does the stability of this compound under varying pH and temperature conditions affect experimental outcomes?
- Methodological Answer :
- Stability assays : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
- Kinetic analysis : Calculate half-life () using first-order decay models. The 4-methoxy group may reduce hydrolysis susceptibility compared to non-methoxy analogs .
Q. What in silico methods are recommended for predicting the biological targets of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Prioritize kinases or GPCRs due to benzothiazole’s prevalence in inhibitors.
- Pharmacophore mapping : Align the compound’s features (H-bond acceptors, hydrophobic regions) with known active sites. Validate predictions with in vitro assays (e.g., ATPase inhibition) .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (F, Br), alkyl, or nitro groups at the phenyl/benzothiazole positions.
- Biological testing : Use standardized assays (e.g., IC determination in cancer cell lines) to correlate substituents with activity. For example, 4-methoxy substitution may enhance membrane permeability vs. 4-nitro .
- Data analysis : Apply multivariate regression to identify critical descriptors (e.g., logP, polar surface area) influencing potency.
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate assumptions : Check force field parameters in docking studies or solvent models in DFT.
- Experimental controls : Include positive/negative controls (e.g., known inhibitors) in bioassays.
- Iterative refinement : Adjust synthetic routes to eliminate impurities (e.g., diastereomers) that may skew activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
